gamma-Morpholino-butyrophenone
Description
γ-Morpholino-butyrophenone is a synthetic organic compound featuring a morpholine moiety attached to a butyrophenone backbone.
Properties
CAS No. |
3935-01-1 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-morpholin-4-yl-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H19NO2/c16-14(13-5-2-1-3-6-13)7-4-8-15-9-11-17-12-10-15/h1-3,5-6H,4,7-12H2 |
InChI Key |
NGGBBEAUVRBDHF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1CCCC(=O)C2=CC=CC=C2 |
Other CAS No. |
3935-01-1 |
Synonyms |
gamma-morpholinobutyrophenone hydrochloride NSD 2023 NSD 2023 hydrochloride NSD-2023 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural and synthetic differences between γ-morpholino-butyrophenone analogs and related compounds:
Pharmacological Activity
- Anti-inflammatory Effects: Chloro- and bromo-substituted phenyl-morpholine analogs demonstrate significant inhibition of the arachidonic acid pathway (IC₅₀ values in micromolar range) . γ-Morpholino-butyrophenone’s hypothetical activity may align with these mechanisms due to shared morpholine-mediated enzyme interactions.
- Antitumor Potential: Morpholino-pyridopyrimidinones (e.g., 7a, 7c) exhibit cytotoxicity against cancer cell lines, with molecular docking studies suggesting binding to DNA topoisomerase II .
- Analgesic Properties: Morpholino compounds in albino rats show dose-dependent analgesic effects, likely via central nervous system modulation . Structural flexibility in γ-morpholino-butyrophenone may optimize receptor affinity.
Physicochemical Properties
- Solubility : Morpholine derivatives generally exhibit moderate water solubility due to the polar oxygen atom in the morpholine ring. Substitutions (e.g., chloro groups) increase hydrophobicity, impacting bioavailability .
- Thermal Stability: 4-Morpholinoacetophenone has a melting point of 96–98°C , whereas cyclopropane-containing analogs (e.g., 15da) are isolated as oils, indicating lower crystallinity .
Key Research Findings and Challenges
- Activity-Structure Relationships : Anti-inflammatory potency correlates with electron-withdrawing substituents (e.g., Cl, Br) on the phenyl ring, enhancing electrophilic interactions .
- Synthetic Limitations : Low yields in cyclopropane-containing analogs (e.g., 15da, 53% yield) highlight challenges in stereochemical control .
- Unresolved Questions: The exact binding targets of γ-morpholino-butyrophenone remain speculative, necessitating further molecular docking studies akin to those performed on morpholino-pyridopyrimidinones .
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